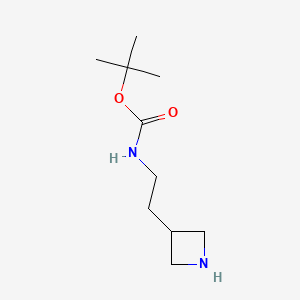

Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate

Descripción general

Descripción

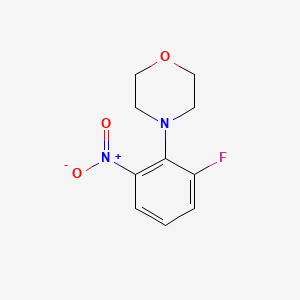

Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate is an organic compound . It contains a total of 39 bonds, including 16 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 four-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Azetidine .

Synthesis Analysis

The synthesis of Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate involves several steps. One method involves stirring a mixture of the compound and 10% Pd/C in ethanol under a hydrogen atmosphere at room temperature for 2 hours . Another method involves using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate and triethylamine in N,N-dimethyl-formamide at temperatures ranging from 20 to 140°C for 6 hours .Molecular Structure Analysis

The molecular structure of Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate includes a four-membered azetidine ring, a carbamate group, and a tert-butyl group . The InChI code for this compound is 1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H .Physical And Chemical Properties Analysis

Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate is a solid at room temperature . It has a molecular weight of 236.74 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Environmental Degradation and Fate

The study by Thornton et al. (2020) reviews the biodegradation and fate of ETBE in soil and groundwater. It highlights microorganisms capable of degrading ETBE aerobically and the initial steps involved in this process, including the involvement of specific genes facilitating ETBE transformation. This research is crucial for understanding the environmental behavior of similar tert-butyl compounds and their potential impact on bioremediation strategies (Thornton et al., 2020).

Microbial Degradation

Schmidt et al. (2004) discuss the microbial degradation of fuel oxygenates like MTBE and TBA under various redox conditions. This review emphasizes the importance of understanding the thermodynamics and aerobic degradation pathways of these compounds, which could inform the bioremediation of tert-butyl derivatives in contaminated sites (Schmidt et al., 2004).

Thermophysical Properties

Research on mixtures containing MTBE, TAME, and other ethers with non-polar solvents by Marsh et al. (1999) provides valuable data on the thermophysical properties of these mixtures. Such information is essential for the design and optimization of chemical processes involving tert-butyl derivatives (Marsh et al., 1999).

Synthetic Applications

The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, as reviewed by Philip et al. (2020), demonstrates the use of tert-butyl derivatives in stereoselective synthesis. This methodology provides access to structurally diverse compounds, indicating the potential synthetic utility of tert-butyl (2-(azetidin-3-yl)ethyl)carbamate (Philip et al., 2020).

Membrane Technology for Purification

Pulyalina et al. (2020) discuss the application of polymer membranes for the purification of fuel oxygenated additives, including the separation of methanol/MTBE mixtures via pervaporation. This comprehensive review suggests potential applications for tert-butyl derivatives in membrane technology for the separation and purification of chemical mixtures (Pulyalina et al., 2020).

Safety and Hazards

Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate is associated with several hazards. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, and P304 .

Propiedades

IUPAC Name |

tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPJUZSNJFANNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-aminoethylazetidine | |

CAS RN |

162696-31-3 | |

| Record name | 3-(N-Boc)-(2-aminoethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)

![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)